molecular formula C17H16IN3O5 B5836968 2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate

2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate

Cat. No. B5836968
M. Wt: 469.23 g/mol
InChI Key: HIJAAERQBMNGSK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EINCPA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EINCPA is not fully understood. However, studies have shown that EINCPA inhibits the growth of cancer cells by inducing apoptosis. EINCPA has been shown to induce the expression of pro-apoptotic proteins, including Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, including Bcl-2.
Biochemical and Physiological Effects
EINCPA has been shown to have various biochemical and physiological effects. Studies have shown that EINCPA can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, EINCPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

EINCPA has several advantages and limitations for lab experiments. One of the advantages is that it has potent antitumor activity against various cancer cell lines. Additionally, EINCPA has been shown to induce apoptosis, which is a desirable effect in cancer treatment. However, one of the limitations is that the mechanism of action of EINCPA is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for the study of EINCPA. One of the future directions is to study the mechanism of action of EINCPA in more detail to optimize its use in cancer treatment. Additionally, studies could be conducted to determine the efficacy of EINCPA in animal models of cancer. Furthermore, studies could be conducted to determine the toxicity of EINCPA in humans to determine its potential use in clinical trials.
Conclusion
In conclusion, EINCPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EINCPA has been synthesized using various methods and has been studied extensively for its potential applications in cancer treatment. EINCPA has potent antitumor activity against various cancer cell lines and has been shown to induce apoptosis. However, the mechanism of action of EINCPA is not fully understood, which makes it difficult to optimize its use in cancer treatment. There are several future directions for the study of EINCPA, including studying its mechanism of action in more detail, determining its efficacy in animal models of cancer, and determining its toxicity in humans.

Synthesis Methods

EINCPA can be synthesized using various methods, including the reaction of 2-ethoxy-6-iodo-4-nitrophenyl acetate with hydrazine hydrate in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-ethoxy-6-iodo-4-nitrophenyl acetate with hydrazine hydrate in the presence of sodium acetate. The reaction mixture is stirred for several hours, and the resulting product is purified using recrystallization.

Scientific Research Applications

EINCPA has been studied extensively for its potential applications in various fields. One of the primary areas of research is cancer treatment. Studies have shown that EINCPA has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, EINCPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.

properties

IUPAC Name

[2-ethoxy-6-iodo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O5/c1-3-25-16-9-12(8-15(18)17(16)26-11(2)22)10-19-20-13-4-6-14(7-5-13)21(23)24/h4-10,20H,3H2,1-2H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAAERQBMNGSK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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